5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS 1135283-49-6
5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS 1135283-49-6
An In-Depth Technical Guide to 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS 1135283-49-6): A Versatile Heterocyclic Building Block
Introduction: Unveiling a Scaffold for Innovation
5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a highly functionalized pyridine derivative poised for significant utility in synthetic chemistry. As a poly-substituted, electron-deficient heterocycle, it serves as an advanced intermediate for constructing complex molecular architectures. The strategic placement of distinct halogen atoms, a reactive nitrile, a stabilizing methyl group, and a powerful electron-withdrawing trifluoromethyl group endows this molecule with exceptional versatility for sequential and site-selective modifications.
This guide, intended for researchers and professionals in drug discovery and agrochemical development, moves beyond a simple recitation of properties. Given the specialized nature of this compound and the scarcity of published data, we will adopt the perspective of an application scientist. We will dissect its structural features to predict its chemical reactivity, outline detailed protocols for its strategic functionalization, and propose its application in the synthesis of novel chemical entities. This document serves as both a technical profile and a practical playbook for leveraging this potent building block in research and development programs.
Compound Profile & Physicochemical Properties
The core of this molecule is a pyridine ring, an aromatic heterocycle whose chemistry is heavily influenced by the electron-withdrawing nature of the nitrogen atom. This intrinsic property is dramatically amplified by the substituents present.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | N/A |
| CAS Number | 1135283-49-6 | N/A |
| Molecular Formula | C₈H₃BrClF₃N₂ | Calculated |
| Molecular Weight | 315.48 g/mol | Calculated |
| XLogP3 | 3.9 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 4 | Predicted |
Structural Analysis and Predicted Reactivity
The synthetic utility of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile stems from the distinct reactivity of its functional groups, which allows for a programmed, multi-step synthetic strategy.
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Pyridine Core: The nitrogen atom acts as an electron sink, rendering the ring electron-deficient and susceptible to nucleophilic attack, particularly at the positions ortho and para to it (C2, C4, C6).
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Trifluoromethyl Group (C4): As a potent electron-withdrawing group (-I, -M effects), the -CF₃ group significantly increases the electrophilicity of the pyridine ring. This powerfully activates the leaving groups on the ring for nucleophilic substitution.[1]
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Cyano Group (C3): The nitrile is also strongly electron-withdrawing, further activating the ring. It also serves as a versatile chemical handle, capable of hydrolysis to a carboxylic acid or amide, or reduction to an amine.
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2-Chloro Group: Positioned ortho to the ring nitrogen, this chlorine atom is highly activated towards Nucleophilic Aromatic Substitution (SₙAr). The stability of the intermediate (a Meisenheimer complex) is enhanced by the ability of the electronegative nitrogen to bear the transient negative charge.[2][3][4][5][6]
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5-Bromo Group: The carbon-bromine bond is weaker than the carbon-chlorine bond. This differential reactivity is the cornerstone of its utility in metal-catalyzed cross-coupling reactions. The C-Br bond will preferentially undergo oxidative addition to a low-valent metal catalyst (like Palladium(0)), leaving the C-Cl bond intact for subsequent reactions.[7][8]
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6-Methyl Group: This group provides steric influence and can be a site for future functionalization, such as oxidation or condensation, under specific conditions.
This electronic and structural arrangement creates a predictable hierarchy of reactivity, which can be exploited for controlled, stepwise molecular construction.
Caption: Predicted reactivity map of the title compound.
Strategic Functionalization: Protocols and Rationale
The true power of this building block lies in its capacity for selective, orthogonal functionalization. Below are trusted, field-proven protocols for two key transformations, designed as self-validating systems.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
This protocol leverages the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions to selectively form a new carbon-carbon bond at the 5-position.[7][8][9][10][11]
Rationale for Experimental Choices:
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Catalyst: Palladium tetrakis(triphenylphosphine), Pd(PPh₃)₄, is a robust, commercially available Pd(0) catalyst suitable for a wide range of aryl bromides.
-
Base: An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is crucial. It activates the boronic acid to form the more nucleophilic boronate species and neutralizes the acid generated during the catalytic cycle.
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Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used to dissolve both the organic-soluble heterocyclic halide and the water-soluble inorganic base, ensuring an efficient reaction.
Step-by-Step Methodology:
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Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base Addition: Degas a 2:1 mixture of 1,4-dioxane and 2M aqueous K₂CO₃ solution by bubbling argon through it for 20 minutes. Add this solvent mixture to the flask to achieve a substrate concentration of approximately 0.1 M.
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Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
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Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is typically observed when the starting material spot is no longer visible. This usually takes 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C5-arylated product.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) at C2
Following the C5-coupling, the remaining C-Cl bond at the highly activated C2 position can be displaced by a variety of nucleophiles.[2][3][4][5][6]
Rationale for Experimental Choices:
-
Nucleophile: Primary and secondary amines are excellent nucleophiles for this transformation. The protocol uses a generic secondary amine (e.g., morpholine) as an example.
-
Solvent: A polar aprotic solvent like DMSO or DMF is ideal as it can dissolve the polar substrate and does not interfere with the nucleophile.
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a mild inorganic base like K₂CO₃ is used to scavenge the HCl generated during the reaction, driving it to completion.
-
Temperature: Heating is often required to overcome the activation energy associated with the temporary disruption of aromaticity in the Meisenheimer intermediate.[5]
Step-by-Step Methodology:
-
Reactor Setup: In a sealed vial, dissolve the C5-arylated pyridine intermediate (from Protocol 1) (1.0 eq.) in DMSO.
-
Reagent Addition: Add the nucleophile (e.g., morpholine, 1.5 eq.) followed by DIPEA (2.0 eq.).
-
Reaction: Seal the vial and heat the mixture to 100-120 °C.
-
Monitoring (Self-Validation): Monitor the disappearance of the starting material by LC-MS. Reactions are typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. A common issue with DMSO is its miscibility with water; adding a significant amount of water and brine can help force the separation.
-
Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash extensively with brine to remove residual DMSO, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude material by flash chromatography or preparative HPLC to obtain the final di-substituted product.
Synthetic Workflow and Potential Applications
The orthogonal reactivity of this scaffold enables a logical and efficient pathway to highly decorated pyridine structures, which are privileged motifs in medicinal and agrochemical chemistry.
Caption: Sequential functionalization workflow.
Applications in Drug Discovery and Agrochemicals:
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Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyridine or pyrimidine core. The ability to install diverse aryl groups at C5 and various hydrogen-bond donors/acceptors at C2 makes this scaffold ideal for targeting the hinge-binding region of protein kinases.
-
Agrochemicals: Trifluoromethyl-substituted pyridines are a cornerstone of modern herbicides and insecticides.[1] For example, compounds like fluazifop-butyl demonstrate the bioactivity of this class.[1] The title compound is a prime starting material for synthesizing analogues to screen for fungicidal, herbicidal, or insecticidal activity, particularly those targeting nicotinic acetylcholine receptors.[12]
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CNS-Active Agents: The pyridine scaffold is prevalent in drugs targeting the central nervous system. The lipophilicity imparted by the halogen and trifluoromethyl groups can be tuned to optimize blood-brain barrier penetration.
Safety and Handling
While specific toxicological data for CAS 1135283-49-6 is not available, its structure suggests that it should be handled with care, assuming hazards similar to related compounds.
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Acute Toxicity: Analogous compounds like 5-bromo-2-chloronicotinonitrile are classified as toxic if swallowed.[13]
-
Irritation: Halogenated aromatic compounds are often irritants. Assume the compound causes skin irritation and serious eye damage.[13][14]
-
Respiratory Hazard: It may cause respiratory irritation.[13]
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry, well-sealed container away from incompatible materials.
Conclusion
5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is more than just another chemical intermediate; it is a sophisticated molecular tool. Its densely packed and electronically differentiated functional groups provide a pre-programmed roadmap for synthetic chemists. By understanding the principles of SₙAr and palladium-catalyzed cross-coupling, researchers can unlock its potential to rapidly generate libraries of novel, highly substituted pyridine derivatives. This inherent versatility makes it an exceptionally valuable building block for accelerating discovery programs in the pharmaceutical and agrochemical industries.
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